

An In-Depth Technical Guide to N-Cyclopentylaniline: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Cyclopentylaniline*

Cat. No.: B1267050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopentylaniline, a secondary aromatic amine with the chemical formula $C_{11}H_{15}N$, has carved a niche for itself as a versatile intermediate in organic synthesis and holds potential in the realms of materials science and pharmaceutical development. This technical guide provides a comprehensive overview of **N-Cyclopentylaniline**, beginning with its historical context and discovery, delving into its physicochemical properties, detailing established and modern synthetic protocols, and exploring its applications, particularly within the sphere of drug discovery. The document aims to be a critical resource for researchers and professionals by presenting quantitative data in structured tables, offering detailed experimental methodologies, and illustrating key chemical transformations and conceptual frameworks through diagrams.

Introduction and Historical Context

The history of **N-Cyclopentylaniline** is intrinsically linked to the broader development of aniline chemistry and the exploration of N-alkylation reactions of aromatic amines. While aniline was first isolated by Otto Unverdorben from the destructive distillation of indigo in 1826, the specific synthesis of its N-cyclopentyl derivative is not marked by a singular, celebrated discovery.^[1] Its emergence is more a testament to the systematic expansion of organic synthesis methodologies in the late 19th and early 20th centuries.

The foundational reaction for the synthesis of N-substituted anilines, reductive amination, has been a cornerstone of organic chemistry for over a century.^[2] This reaction, involving the condensation of an amine with a carbonyl compound to form an imine, followed by reduction to the corresponding amine, provided a straightforward route to a vast array of N-alkylated and N-cycloalkylated anilines. The synthesis of **N-Cyclopentylaniline**, specifically from aniline and cyclopentanone, is a classic example of this powerful transformation. Early reports of reductive alkylation of anilines date back to the early 20th century, with significant advancements in catalytic methods further refining the process over the years.^{[3][4]} While a definitive "first" synthesis paper for **N-Cyclopentylaniline** is not readily identifiable in historical archives, its preparation would have been a logical extension of these early investigations into reductive amination.

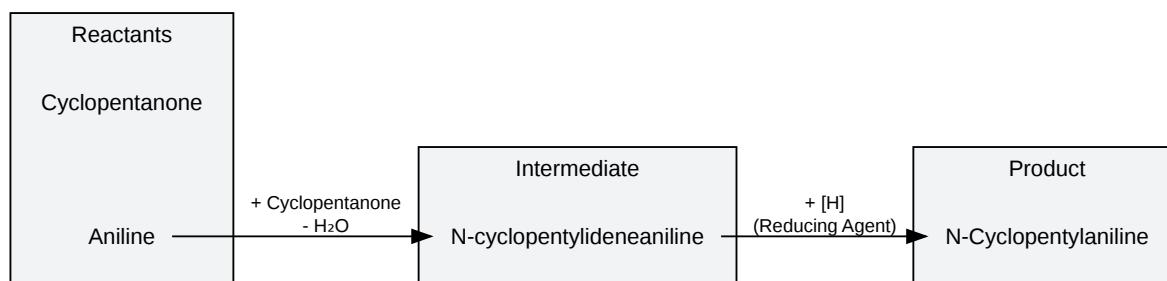
Physicochemical Properties

N-Cyclopentylaniline is a colorless to light yellow liquid with a characteristic amine odor.^[5] Its key physical and chemical properties are summarized in the tables below, providing essential data for its handling, application in synthesis, and analytical characterization.

Table 1: General and Physical Properties of **N-Cyclopentylaniline**

Property	Value	Reference
CAS Number	40649-26-1	[6][7][8][9]
Molecular Formula	C ₁₁ H ₁₅ N	[5][7][8]
Molecular Weight	161.24 g/mol	[7]
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	274.4 °C at 760 mmHg	[8]
Density	1.049 g/cm ³	[8]
Flash Point	124 °C	[8]
Refractive Index	1.596	[8]

Table 2: Computed and Spectroscopic Data for **N-Cyclopentylaniline**


Property	Value	Reference
Exact Mass	161.120449483 Da	
Monoisotopic Mass	161.120449483 Da	[7]
Topological Polar Surface Area	12 Å ²	[7]
LogP	3.11410	[8]
InChI	InChI=1S/C11H15N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2	[6]
InChIKey	WEULTTCXSOUUGPM-UHFFFAOYSA-N	[6]
SMILES	C1CCC(C1)NC2=CC=CC=C2	[6]

Synthesis of N-Cyclopentylaniline

The primary and most common method for the synthesis of **N-Cyclopentylaniline** is the reductive amination of cyclopentanone with aniline. This method offers high yields and selectivity.[5]

Reductive Amination

Reaction Scheme:

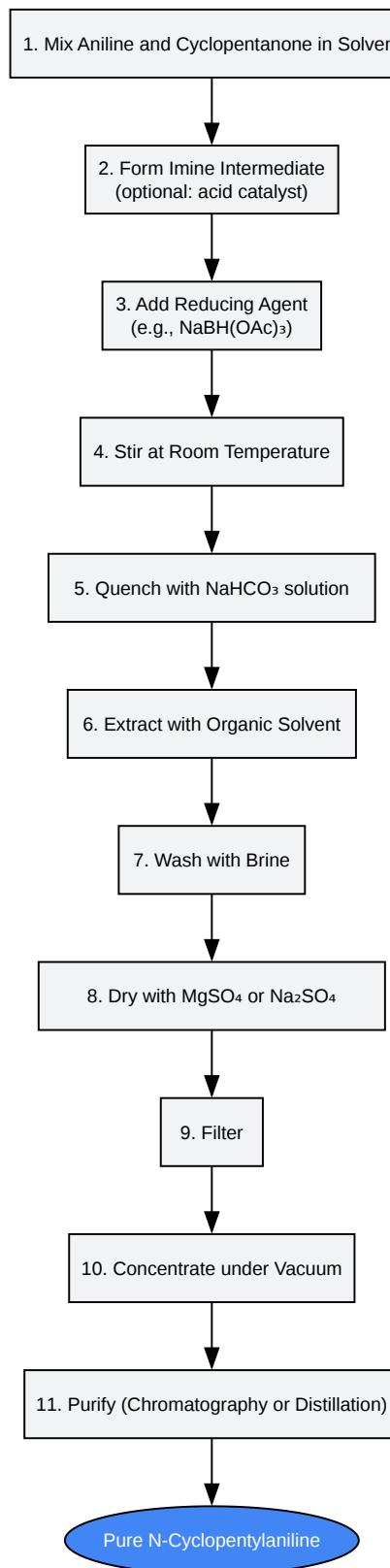
[Click to download full resolution via product page](#)

Caption: Reductive amination of aniline and cyclopentanone.

Experimental Protocol: Reductive Amination of Cyclopentanone with Aniline

This protocol is a representative procedure for the synthesis of **N-Cyclopentylaniline** via reductive amination.

Materials:


- Aniline
- Cyclopentanone
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or other suitable reducing agent (e.g., H_2 with a catalyst like Pd/C)
- Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Glacial acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and cyclopentanone (1.0-1.2 eq).

- Dissolve the reactants in anhydrous DCM or DCE.
- If using a milder reducing agent like $\text{NaBH}(\text{OAc})_3$, acetic acid (1.0 eq) can be added to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
- Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) to the reaction mixture. If using catalytic hydrogenation, the reaction would be performed under a hydrogen atmosphere in the presence of a catalyst such as 5% Pd/C.
- Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
- Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with DCM.
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel or by distillation to yield pure **N-Cyclopentylaniline**.

Logical Workflow for Synthesis and Purification:

[Click to download full resolution via product page](#)

Caption: Step-by-step synthesis and purification workflow.

Applications of N-Cyclopentylaniline

The applications of **N-Cyclopentylaniline** are primarily as an intermediate in the synthesis of more complex molecules. Its structural features, an aromatic amine and a cycloalkyl group, make it a valuable building block in several areas.

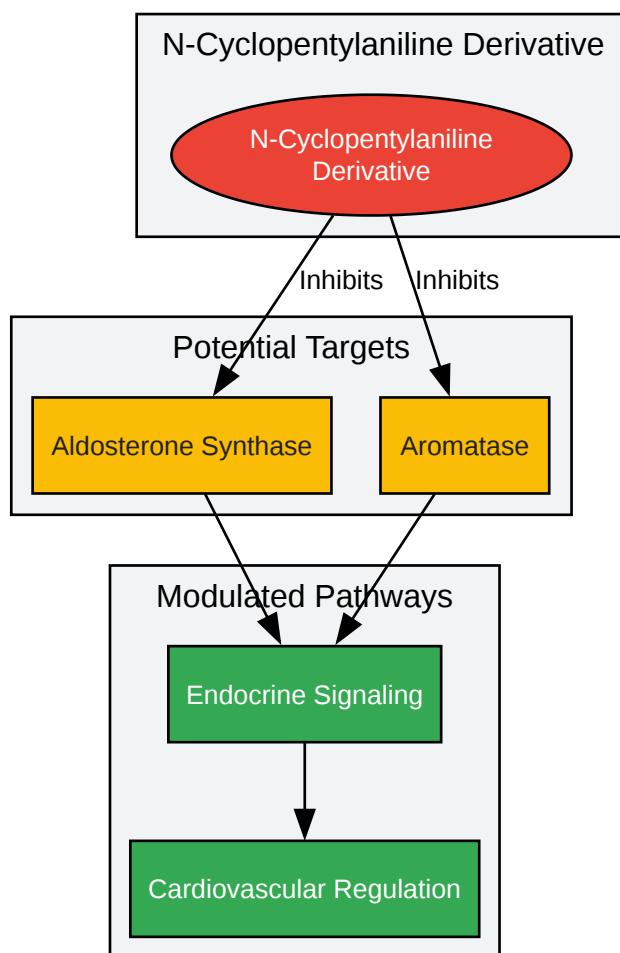
Organic Synthesis

N-Cyclopentylaniline serves as a precursor for the synthesis of a variety of organic compounds. The secondary amine functionality can be further derivatized, and the aromatic ring can undergo electrophilic substitution reactions.

Materials Science

The structure of **N-Cyclopentylaniline** suggests potential applications in materials science, such as in the development of polymers, dyes, and liquid crystals, although this area remains largely unexplored.^[5]

Drug Development and Medicinal Chemistry


While **N-Cyclopentylaniline** itself is not a known therapeutic agent, the N-cycloalkylaniline moiety is present in a number of patented compounds with potential pharmacological activity. The cyclopentyl group can modulate the lipophilicity and metabolic stability of a drug candidate.^[10] The aniline portion of the molecule, however, can be a "structural alert" for medicinal chemists due to its potential for metabolic activation to reactive intermediates.^[11]

A search of the patent literature reveals that **N-cyclopentylaniline** and its derivatives are cited in patents related to a variety of therapeutic areas. For instance, compounds containing the N-cycloalkylaniline scaffold have been investigated as aldosterone synthase and aromatase inhibitors, which have implications for treating conditions like hypertension, heart failure, and certain cancers.^[12] The specific role of the **N-cyclopentylaniline** fragment in these molecules is often to occupy a hydrophobic pocket in the target protein and to fine-tune the overall physicochemical properties of the compound.

Due to the proprietary nature of drug development, detailed information on specific signaling pathways modulated by **N-Cyclopentylaniline**-containing compounds is often not publicly available until later stages of research. However, based on the therapeutic targets of the

patents in which this moiety appears, it can be inferred that these compounds may be involved in modulating endocrine and cardiovascular signaling pathways.

Inferred Signaling Pathway Involvement:

[Click to download full resolution via product page](#)

Caption: Potential signaling pathway modulation by **N-Cyclopentylaniline** derivatives.

Conclusion

N-Cyclopentylaniline, while not a compound of major historical note in its own right, represents a classic example of the utility of fundamental organic reactions in creating diverse chemical entities. Its synthesis is straightforward, relying on the well-established reductive amination protocol. Its physicochemical properties are well-characterized, making it a reliable

building block for further synthetic transformations. While its direct applications are limited, its incorporation into more complex molecules, particularly in the context of medicinal chemistry, highlights its potential as a valuable scaffold for modulating biological activity. Further research into the pharmacological properties of **N-Cyclopentylaniline** derivatives is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this versatile secondary amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Historical Background of the Synthetic Methods and Properties of Amines [ouci.dntb.gov.ua]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Buy N-Cyclopentylaniline | 40649-26-1 [smolecule.com]
- 6. N-Cyclopentylaniline | C11H15N | CID 142481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. N-cyclopentylaniline | CAS#:40649-26-1 | Chemsoc [chemsoc.com]
- 9. keyorganics.net [keyorganics.net]
- 10. mdpi.com [mdpi.com]
- 11. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US8314097B2 - Organic compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to N-Cyclopentylaniline: From Discovery to Modern Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267050#discovery-and-history-of-n-cyclopentylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com